N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide
Description
N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Properties
IUPAC Name |
N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(10-21-3)16(20)18-9-5-6-13-14(17-12(2)19)7-4-8-15(13)18/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXNHIRWNIJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=O)N1CCCC2=C(C=CC=C21)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy and Methylpropanoyl Groups: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate. The methylpropanoyl group can be introduced through acylation using 3-methoxy-2-methylpropanoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Acetylation: The final step involves acetylation of the quinoline derivative using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
Uniqueness
N-[1-(3-methoxy-2-methylpropanoyl)-3,4-dihydro-2H-quinolin-5-yl]acetamide is unique due to its specific structural features, such as the quinoline core and the presence of both methoxy and methylpropanoyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
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